molecular formula C8H11N3O B12795296 3,4-Diamino-6,7-dihydro-5H-cyclopenta(b)pyridin-2-ol CAS No. 5453-81-6

3,4-Diamino-6,7-dihydro-5H-cyclopenta(b)pyridin-2-ol

Cat. No.: B12795296
CAS No.: 5453-81-6
M. Wt: 165.19 g/mol
InChI Key: QPWPZWYLTQAIGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Diamino-6,7-dihydro-5H-cyclopenta(b)pyridin-2-ol is a heterocyclic compound that features a fused ring system combining a cyclopentane and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diamino-6,7-dihydro-5H-cyclopenta(b)pyridin-2-ol can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method includes the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4-Diamino-6,7-dihydro-5H-cyclopenta(b)pyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-Diamino-6,7-dihydro-5H-cyclopenta(b)pyridin-2-ol involves its interaction with molecular targets such as enzymes and receptors. For example, as an antifolate, it inhibits the activity of dihydrofolate reductase, thereby interfering with DNA synthesis and cell division . The compound’s structure allows it to form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Diamino-6,7-dihydro-5H-cyclopenta(b)pyridin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

5453-81-6

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

3,4-diamino-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one

InChI

InChI=1S/C8H11N3O/c9-6-4-2-1-3-5(4)11-8(12)7(6)10/h1-3,10H2,(H3,9,11,12)

InChI Key

QPWPZWYLTQAIGF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)NC(=O)C(=C2N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.